

Spectroscopic Profile of 3,5-Difluoropropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Difluoropropiophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Difluoropropiophenone** (CAS No: 135306-45-5), a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

3,5-Difluoropropiophenone, with the molecular formula $C_9H_8F_2O$, is an aromatic ketone of significant interest in organic synthesis.^[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications. This guide presents a detailed analysis of its 1H NMR, ^{13}C NMR, FT-IR, and MS data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections detail the quantitative spectroscopic data for **3,5-Difluoropropiophenone**, summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ^1H and ^{13}C NMR data for **3,5-Difluoropropiophenone**.

Table 1: ^1H NMR Spectral Data of **3,5-Difluoropropiophenone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.50 - 7.40	m	-	2H, Aromatic (H-2, H-6)
7.15	tt	8.8, 2.3	1H, Aromatic (H-4)
3.03	q	7.2	2H, $-\text{CH}_2-$
1.22	t	7.2	3H, $-\text{CH}_3$

Table 2: ^{13}C NMR Spectral Data of **3,5-Difluoropropiophenone**

Chemical Shift (δ) ppm	Assignment
198.5 (t, $J=3.5$ Hz)	C=O
163.0 (dd, $J=250, 12$ Hz)	C-F (C-3, C-5)
141.0 (t, $J=8.0$ Hz)	C-1
112.5 (t, $J=21$ Hz)	C-2, C-6
109.0 (t, $J=26$ Hz)	C-4
32.0	$-\text{CH}_2-$
8.5	$-\text{CH}_3$

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3,5-Difluoropropiophenone** was recorded using a Bruker Tensor 27 FT-IR instrument.^[1]

Table 3: FT-IR Spectral Data of **3,5-Difluoropropiophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Weak	Aromatic C-H Stretch
2985, 2945	Medium	Aliphatic C-H Stretch
1695	Strong	C=O Stretch (Ketone)
1610, 1590	Strong	C=C Stretch (Aromatic)
1440	Medium	C-H Bend (CH ₂)
1310	Strong	C-F Stretch
1125	Strong	C-F Stretch
870, 700	Strong	C-H Out-of-plane Bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for **3,5-Difluoropropiophenone** reveals a molecular ion peak and several characteristic fragments.[\[1\]](#)

Table 4: Mass Spectrometry Data of **3,5-Difluoropropiophenone**

m/z	Relative Intensity (%)	Proposed Fragment
170	40	[M] ⁺ (Molecular Ion)
141	100	[M - C ₂ H ₅] ⁺
113	50	[M - C ₂ H ₅ - CO] ⁺
63	30	[C ₅ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3,5-Difluoropropiophenone** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer, such as a Bruker AVANCE III HD 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

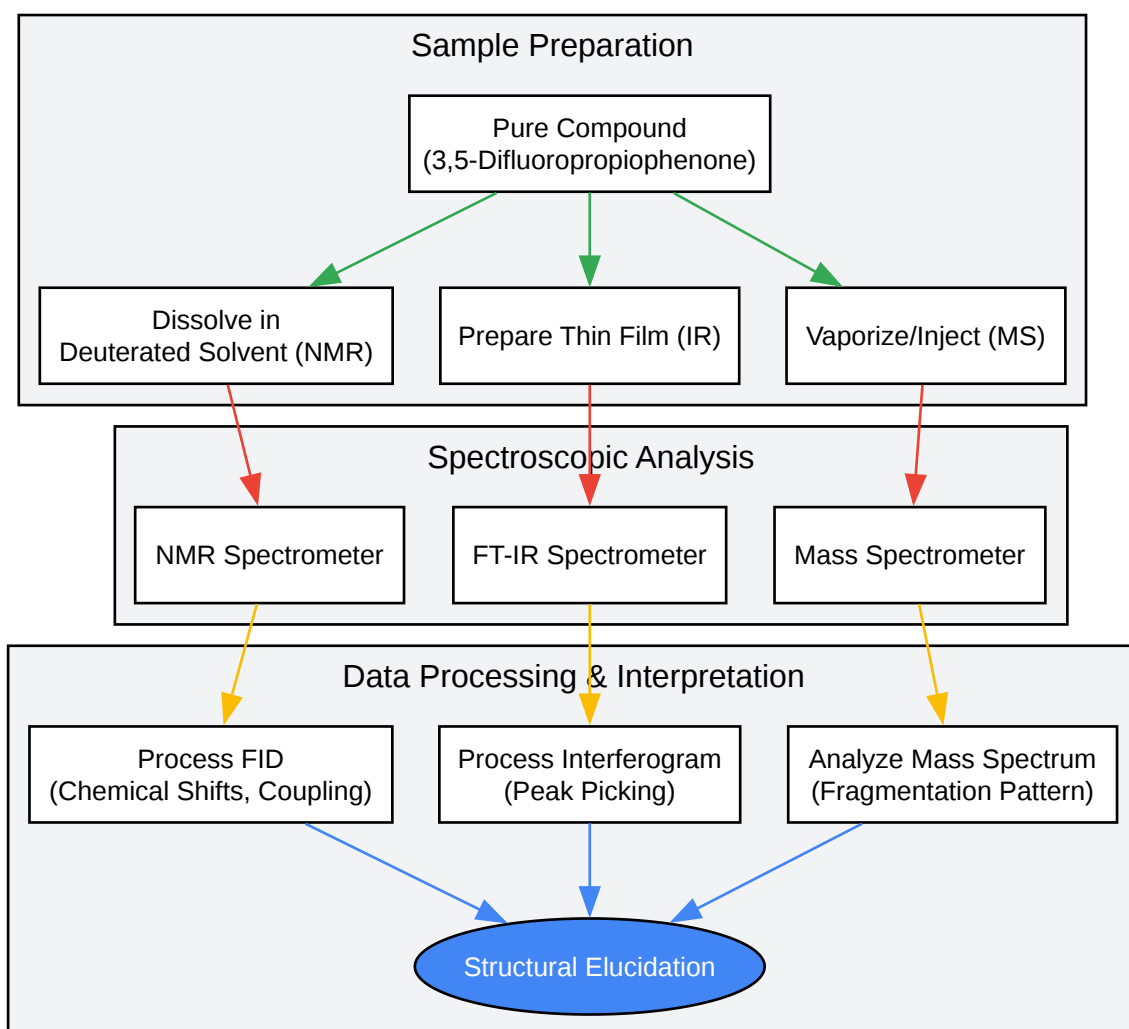
For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing a drop of the solution to evaporate on a salt plate (e.g., KBr or NaCl). The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,5-Difluoropropiophenone**.



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Diagram of the general workflow for spectroscopic analysis.

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References

- 1. 3,5-Difluoropropiophenone | C₉H₈F₂O | CID 145620 - PubChem [pubchem.ncbi.nlm.nih.gov]

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